molecular formula C24H22N2O3S3 B2474439 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-28-2

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2474439
CAS RN: 868676-28-2
M. Wt: 482.63
InChI Key: JYRPDECHOKSNDW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C24H22N2O3S3 and its molecular weight is 482.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

The compound has been used in molecular synthesis, where it was prepared and fully analyzed, characterizing its structure via various spectroscopic methods like UV, IR, and mass spectral data. These compounds, bearing different substituents, have been synthesized and characterized structurally, revealing details about their molecular conformations and supramolecular aggregation (Manolov, Ivanov, & Bojilov, 2021; Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Bioactivity and Pharmacological Properties

The derivatives of this compound have been studied for their bioactivity. They demonstrated psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. Some synthesized compounds displayed antimicrobial action, and attempts were made to correlate the biological results with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

The synthesized thiazole derivatives of the compound have been evaluated for their antimicrobial and cytotoxic activities. Certain derivatives have shown the highest antibacterial activity and anticandidal effect against specific strains. Moreover, the cytotoxic activity of these compounds was tested against various human leukemia cells and mouse embryonic fibroblast cells, indicating their potential in medical and biological applications (Dawbaa et al., 2021).

Antitumor Activities

The compound's derivatives have also been investigated for their antitumor properties. The reactivity of these derivatives was explored in vitro for antimalarial activity, revealing specific derivatives with excellent antimalarial activity. Moreover, molecular docking studies of these compounds indicated their potential activity against targets like Plasmepsin-1, Plasmepsin-2, and SARS-CoV-2's main protease and Spike Glycoprotein, suggesting their use in antitumor and antiviral research (Fahim & Ismael, 2021).

Cancer Cell Line Evaluation

These derivatives have been used in the synthesis of various heterocyclic compounds showing high inhibitory effects when screened in vitro for antiproliferative activity against multiple human cancer cell lines. This highlights the compound's potential as a cornerstone in the development of new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzothiazol-2-yl structure have been associated with antinociceptive activity , suggesting potential targets within pain signaling pathways.

Mode of Action

Compounds with similar structures have shown to interact with oxygen and nitrogen nucleophiles . This interaction leads to the displacement of one of the 1,3-benzothiazol-2-ylsulfanyl groups , which could potentially alter the activity of the target proteins.

Biochemical Pathways

Given the potential antinociceptive activity of similar compounds , it is plausible that this compound may influence pain signaling pathways.

Result of Action

Similar compounds have shown significant antinociceptive activity in various tests , suggesting that this compound may have similar effects.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S3/c27-21(14-15-32(28,29)16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)30-24)23-25-18-11-5-7-13-20(18)31-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRPDECHOKSNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide

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